REACTION_CXSMILES
|
[CH2:1]([C:8]1[N:9]=[N:10][C:11]([Cl:16])=[C:12]([CH3:15])[C:13]=1[CH3:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC1(Cl)C(C)=CN(Cl)N=C1.[Br-].[F:28]C1C=CC(C[Zn+])=CC=1>>[Cl:16][C:11]1[N:10]=[N:9][C:8]([CH2:1][C:2]2[CH:3]=[CH:4][C:5]([F:28])=[CH:6][CH:7]=2)=[C:13]([CH3:14])[C:12]=1[CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C=1N=NC(=C(C1C)C)Cl
|
Name
|
4,5-dimethyl-1,4-dichloro-pyridazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C=NN(C=C1C)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].FC1=CC=C(C[Zn+])C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=C(C1C)C)CC1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |